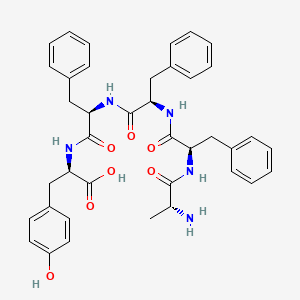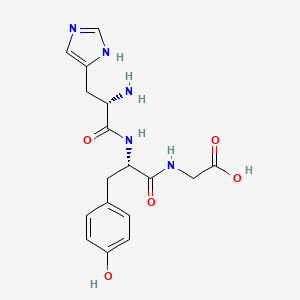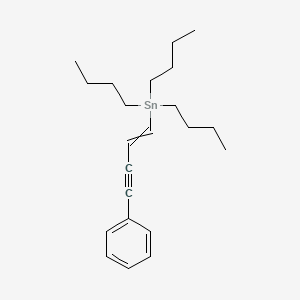![molecular formula C17H10ClN3O3 B12592891 6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione CAS No. 873555-52-3](/img/structure/B12592891.png)
6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione is a complex heterocyclic compound that belongs to the quinazoline derivatives family.
Preparation Methods
The synthesis of 6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione involves several steps, typically starting with the formation of the quinazoline core. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like monoperphthalic acid and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione can be compared with other quinazoline derivatives, such as erlotinib and gefitinib, which are used in cancer treatment . These compounds share a similar quinazoline core but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
CAS No. |
873555-52-3 |
|---|---|
Molecular Formula |
C17H10ClN3O3 |
Molecular Weight |
339.7 g/mol |
IUPAC Name |
6-(2-chloroacetyl)quinazolino[2,3-a]phthalazine-5,8-dione |
InChI |
InChI=1S/C17H10ClN3O3/c18-9-14(22)20-16(23)11-6-2-1-5-10(11)15-19-13-8-4-3-7-12(13)17(24)21(15)20/h1-8H,9H2 |
InChI Key |
NZFFRTXMPTXRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N(C2=O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
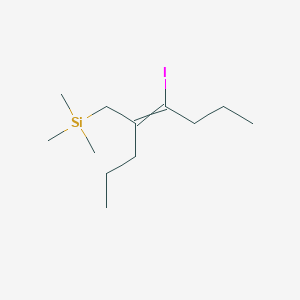
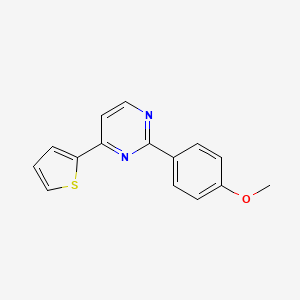
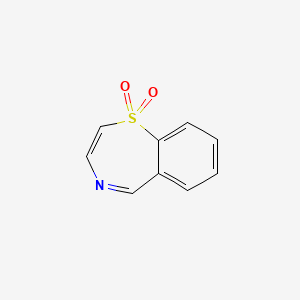
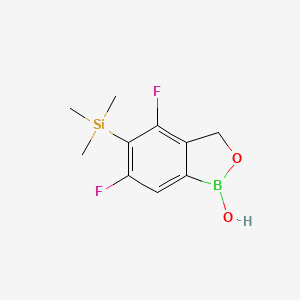
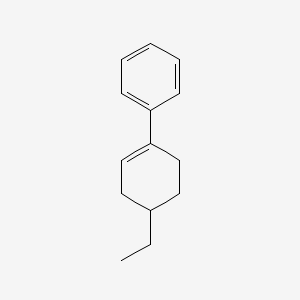
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
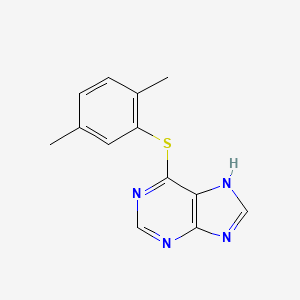
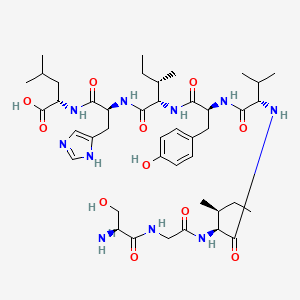
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
